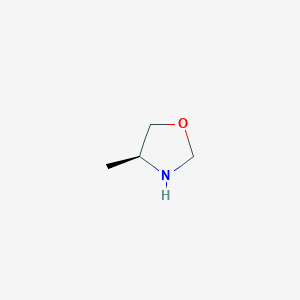
(4S)-4-methyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-methyl-1,3-oxazolidine: is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its unique structural and chemical properties, making it a valuable component in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the use of 1,2-amino alcohols as starting materials. These reactions can proceed via metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization.
Chiral Catalysts: The use of chiral magnesium phosphate catalysts can lead to high yields and excellent enantioselectivities. This method involves the enantioselective addition of alcohols to imines followed by intramolecular cyclization under mildly basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale multicomponent reactions, optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(4S)-4-methyl-1,3-oxazolidine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxazolidine-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxazolidine-2-ones: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Functionalized Oxazolidines: Resulting from substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
(4S)-4-methyl-1,3-oxazolidine: has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug discovery.
Medicine: It is employed in the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
(4S)-4-methyl-1,3-oxazolidine: is often compared with other similar compounds, such as oxazolidinones and oxazolines. While these compounds share structural similarities, this compound is unique in its stereochemistry and reactivity. The presence of the methyl group at the 4-position contributes to its distinct chemical behavior and applications.
Comparaison Avec Des Composés Similaires
Oxazolidinones
Oxazolines
1,3-Oxazepines
1,3-Oxazinanes
Propriétés
Numéro CAS |
676139-49-4 |
|---|---|
Formule moléculaire |
C4H9NO |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
(4S)-4-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C4H9NO/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
OOTBVTALXQHTHX-BYPYZUCNSA-N |
SMILES isomérique |
C[C@H]1COCN1 |
SMILES canonique |
CC1COCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
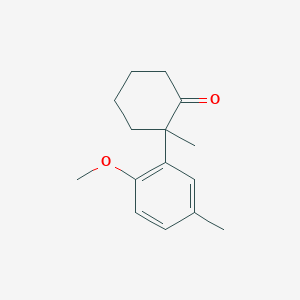
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
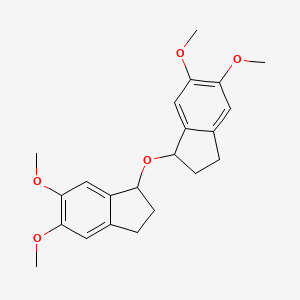
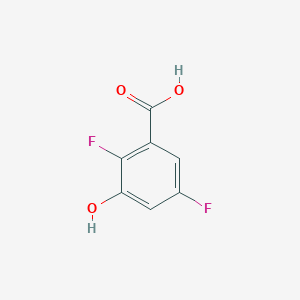
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
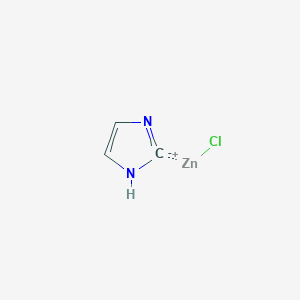
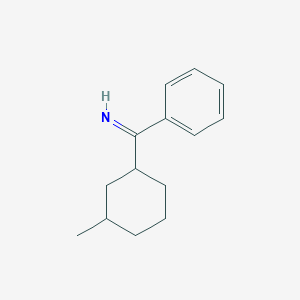
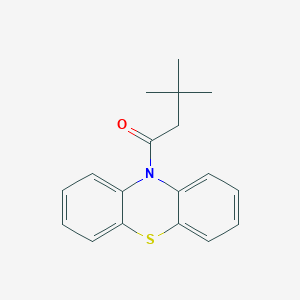
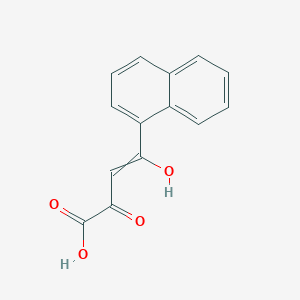
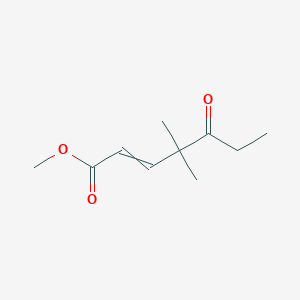
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
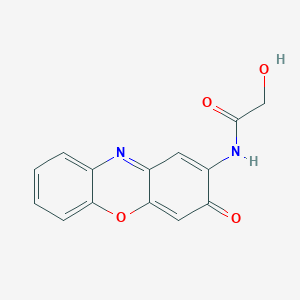
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
